molecular formula C24H19BrCl2N2O6 B11546635 4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate

4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate

Cat. No.: B11546635
M. Wt: 582.2 g/mol
InChI Key: AVPNOCHAQZCWOT-KVSWJAHQSA-N
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Description

4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-bromo-2-methoxyphenoxyacetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Acylation reaction: The hydrazone intermediate is then reacted with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Disrupting cellular processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with similar ester functionality, used in organic synthesis.

    Acetylacetone: Another compound with keto-enol tautomerism, used as a chelating agent.

    Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.

Uniqueness

4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate is unique due to its combination of bromine, methoxy, and dichlorophenoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H19BrCl2N2O6

Molecular Weight

582.2 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C24H19BrCl2N2O6/c1-32-22-10-16(25)4-8-21(22)33-13-23(30)29-28-12-15-2-6-18(7-3-15)35-24(31)14-34-20-9-5-17(26)11-19(20)27/h2-12H,13-14H2,1H3,(H,29,30)/b28-12+

InChI Key

AVPNOCHAQZCWOT-KVSWJAHQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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